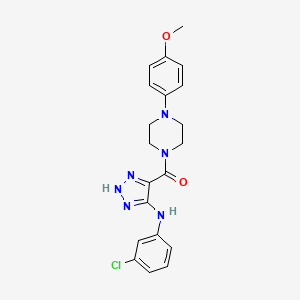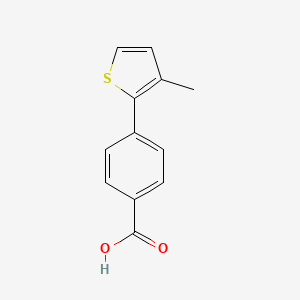
2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine is a synthetic nucleoside analog known for its potent antiviral and anticancer properties. This compound is particularly effective in inhibiting DNA synthesis, making it a valuable tool in the treatment of various viral infections and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine typically involves the glycosylation of 2,6-dichloropurine with a protected sugar derivative, followed by deprotection steps. One common method includes the use of the Hoffer sugar, which is glycosylated to produce beta-configured nucleoside N9/N7 regioisomers. These are then aminated using methanolic ammonia, with concomitant deprotection of the sugar .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like ammonia or amines under basic conditions.
Oxidation and Reduction: Often use reagents like hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation/Reduction Products: Modified purine rings with altered electronic properties.
Applications De Recherche Scientifique
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Employed in the treatment of viral infections like herpes simplex and varicella-zoster, as well as certain cancers, due to its ability to inhibit DNA polymerase
Industry: Utilized in the development of antiviral and anticancer drugs.
Mécanisme D'action
The compound exerts its effects by inhibiting viral DNA replication. It targets and impedes the activity of viral DNA polymerase, preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity. In cancer treatment, it inhibits DNA synthesis in rapidly dividing cells, thereby slowing down tumor growth .
Comparaison Avec Des Composés Similaires
- 2,6-Dichloropurine-2’-deoxyriboside
- 2,6-Dichloro-9-(2’-deoxy-β-D-ribofuranosyl)purine
Uniqueness: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine stands out due to its dual antiviral and anticancer properties. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound in therapeutic applications .
Propriétés
IUPAC Name |
5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096284.png)

![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B14096304.png)


![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096330.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096352.png)



